![molecular formula C18H23N3O3S B2773903 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine CAS No. 2379952-78-8](/img/structure/B2773903.png)
5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine exerts its biological effects by interacting with various receptors and transporters in the brain. It has been found to selectively inhibit the dopamine transporter, which leads to an increase in dopamine levels in the brain. 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine also binds to sigma receptors, which are involved in the regulation of mood and behavior. The exact mechanism of action of 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine is still under investigation.
Biochemical and Physiological Effects:
5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine has also been found to exhibit antidepressant-like effects in animal models. Additionally, 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine has also been extensively studied, and its biological effects are well characterized. However, there are also some limitations to the use of 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine in lab experiments. It can be difficult to obtain large quantities of the compound, and its effects may vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine. One area of interest is the potential use of 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine in the treatment of drug addiction and other neuropsychiatric disorders. Further studies are needed to determine the optimal dose and route of administration for 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine in these applications. Another area of interest is the development of new analogs of 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine with improved biological activity and selectivity. Finally, studies are needed to further elucidate the mechanism of action of 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine and its interactions with other receptors and transporters in the brain.
Conclusion:
In conclusion, 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities and has been investigated for its potential use in the treatment of drug addiction, depression, and other neuropsychiatric disorders. 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine exerts its effects by interacting with various receptors and transporters in the brain, and its exact mechanism of action is still under investigation. While there are some limitations to the use of 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine in lab experiments, it has several advantages and is an important tool for studying the brain and its functions.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine involves the reaction of 5-methyl-2-hydroxypyrimidine with 1-(3-methylphenyl)sulfonylpiperidin-3-yl)methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities such as dopamine transporter inhibition, sigma receptor binding, and antidepressant-like effects. 5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine has also been investigated for its potential use in the treatment of drug addiction, depression, and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
5-methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14-5-3-7-17(9-14)25(22,23)21-8-4-6-16(12-21)13-24-18-19-10-15(2)11-20-18/h3,5,7,9-11,16H,4,6,8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKUJFLZMCHXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)COC3=NC=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

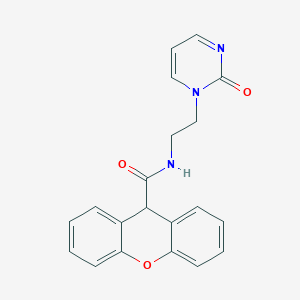



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B2773829.png)
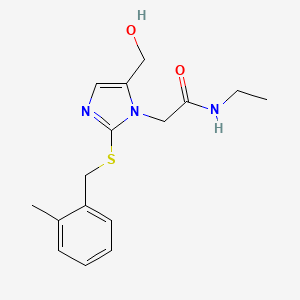
![2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile](/img/structure/B2773834.png)
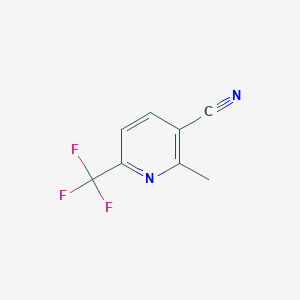
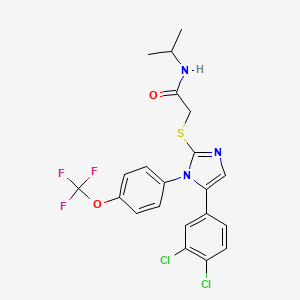
![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)
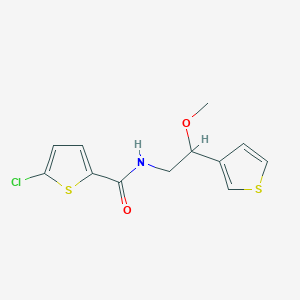
![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)
![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)
![3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2773843.png)